1,5-Difluoro-2-(3-methylbutoxy)-4-nitrobenzene
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Overview
Description
1,5-Difluoro-2-(3-methylbutoxy)-4-nitrobenzene is an organic compound characterized by the presence of fluorine, nitro, and alkoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-(3-methylbutoxy)-4-nitrobenzene typically involves the following steps:
Fluorination: The fluorine atoms are introduced via halogen exchange reactions, often using reagents like potassium fluoride.
Alkoxylation: The alkoxy group is introduced through nucleophilic substitution reactions, where an appropriate alcohol (3-methylbutanol) reacts with the benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-(3-methylbutoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 1,5-Difluoro-2-(3-methylbutoxy)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Difluoro-2-(3-methylbutoxy)-4-nitrobenzene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: :
Properties
IUPAC Name |
1,5-difluoro-2-(3-methylbutoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-7(2)3-4-17-11-6-10(14(15)16)8(12)5-9(11)13/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXONMQNYUAGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C(=C1)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231606 |
Source
|
Record name | Benzene, 1,5-difluoro-2-(3-methylbutoxy)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881330-70-6 |
Source
|
Record name | Benzene, 1,5-difluoro-2-(3-methylbutoxy)-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881330-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,5-difluoro-2-(3-methylbutoxy)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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